molecular formula C20H19N5OS2 B11277609 {3,5-bis[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}(4-methylphenyl)methanone

{3,5-bis[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}(4-methylphenyl)methanone

Cat. No.: B11277609
M. Wt: 409.5 g/mol
InChI Key: NGIAJJBOPOYBIV-UHFFFAOYSA-N
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Description

{3,5-bis[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}(4-methylphenyl)methanone is a complex organic compound that features a triazole ring, thiophene groups, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3,5-bis[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}(4-methylphenyl)methanone typically involves multi-step organic reactionsThe final step involves the attachment of the methylphenyl group under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

{3,5-bis[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}(4-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or the thiophene groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiophene or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thiophene rings.

Scientific Research Applications

{3,5-bis[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}(4-methylphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of {3,5-bis[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}(4-methylphenyl)methanone involves its interaction with specific molecular targets. The triazole ring and thiophene groups can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    {3,5-bis(trifluoromethyl)phenyl}thiourea: Known for its use in organocatalysis.

    Thiophene derivatives: Widely studied for their biological and material science applications.

Uniqueness

{3,5-bis[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}(4-methylphenyl)methanone is unique due to its combination of a triazole ring, thiophene groups, and a methylphenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H19N5OS2

Molecular Weight

409.5 g/mol

IUPAC Name

[3,5-bis(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C20H19N5OS2/c1-14-6-8-15(9-7-14)18(26)25-20(22-13-17-5-3-11-28-17)23-19(24-25)21-12-16-4-2-10-27-16/h2-11H,12-13H2,1H3,(H2,21,22,23,24)

InChI Key

NGIAJJBOPOYBIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=NC(=N2)NCC3=CC=CS3)NCC4=CC=CS4

Origin of Product

United States

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